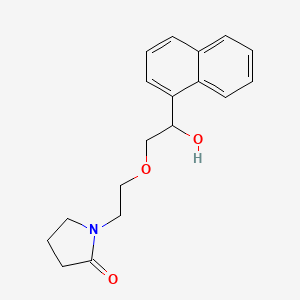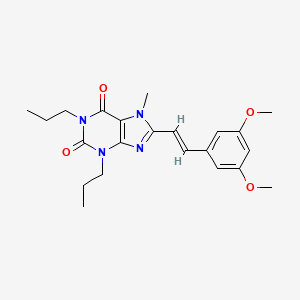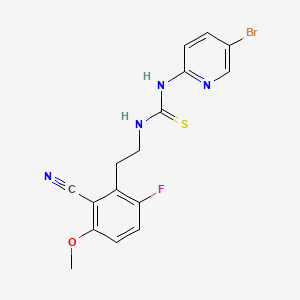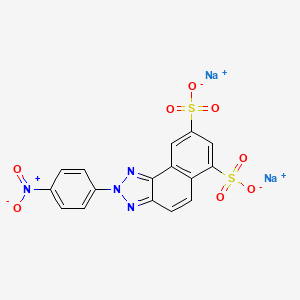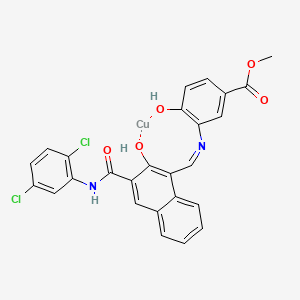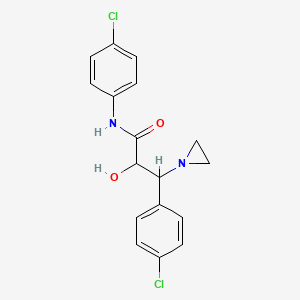
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is a synthetic organic compound characterized by the presence of aziridine, chlorophenyl, and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide typically involves the following steps:
Formation of Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The aziridine ring’s reactivity could play a crucial role in its biological activity, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA.
Comparación Con Compuestos Similares
Similar Compounds
- N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridineacetamide
- N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinebutanamide
Uniqueness
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the aziridine ring, in particular, sets it apart from other compounds, providing unique opportunities for chemical transformations and biological interactions.
Propiedades
Número CAS |
120978-28-1 |
|---|---|
Fórmula molecular |
C17H16Cl2N2O2 |
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
3-(aziridin-1-yl)-N,3-bis(4-chlorophenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-3-1-11(2-4-12)15(21-9-10-21)16(22)17(23)20-14-7-5-13(19)6-8-14/h1-8,15-16,22H,9-10H2,(H,20,23) |
Clave InChI |
YXGSUYHPSDDEQV-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(C2=CC=C(C=C2)Cl)C(C(=O)NC3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


